

6-Bromo-2-chloroquinazoline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-chloroquinazoline**

Cat. No.: **B1289443**

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-2-chloroquinazoline**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the quinazoline scaffold stands as a "privileged structure" due to its presence in a wide array of biologically active compounds. Among the many derivatives of this heterocyclic system, **6-Bromo-2-chloroquinazoline** has emerged as a critical and versatile building block. Its strategic placement of reactive chloro and bromo substituents on a rigid bicyclic core allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures targeting various disease pathways. This technical guide offers a comprehensive overview of **6-Bromo-2-chloroquinazoline**, detailing its fundamental properties, synthetic methodologies, chemical reactivity, and significant applications for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of **6-Bromo-2-chloroquinazoline** is foundational to its application in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements. The key identifying and physical data are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₄ BrCIN ₂	[1] [2] [3] [4] [5] [6]
Molecular Weight	243.49 g/mol	[1] [2] [4] [5]
Monoisotopic Mass	241.92464 Da	[1]
CAS Number	882672-05-1	[1] [2] [4]
Appearance	White to off-white or light yellow to yellow crystalline powder	[4] [7]
Melting Point	145-150°C	[4]
Solubility	Limited solubility in water; Soluble in organic solvents like Chloroform, Ethanol, and DMSO	[4]
Topological Polar Surface Area (TPSA)	25.8 Å ²	[1]
IUPAC Name	6-bromo-2-chloroquinazoline	[1]
SMILES	C1=CC2=NC(=NC=C2C=C1Br)Cl	[1]
InChIKey	NYQBZJFZEZEXFP-UHFFFAOYSA-N	[1] [5]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of **6-Bromo-2-chloroquinazoline** involves the chlorination of its corresponding quinazolinone precursor. This transformation is a cornerstone reaction for accessing the reactive 2-chloro functionality.

Experimental Protocol: Synthesis from 6-Bromo-2(1H)-quinazolinone

This procedure details the conversion of 6-Bromo-2(1H)-quinazolinone to the target compound using phosphorus oxychloride (POCl_3).

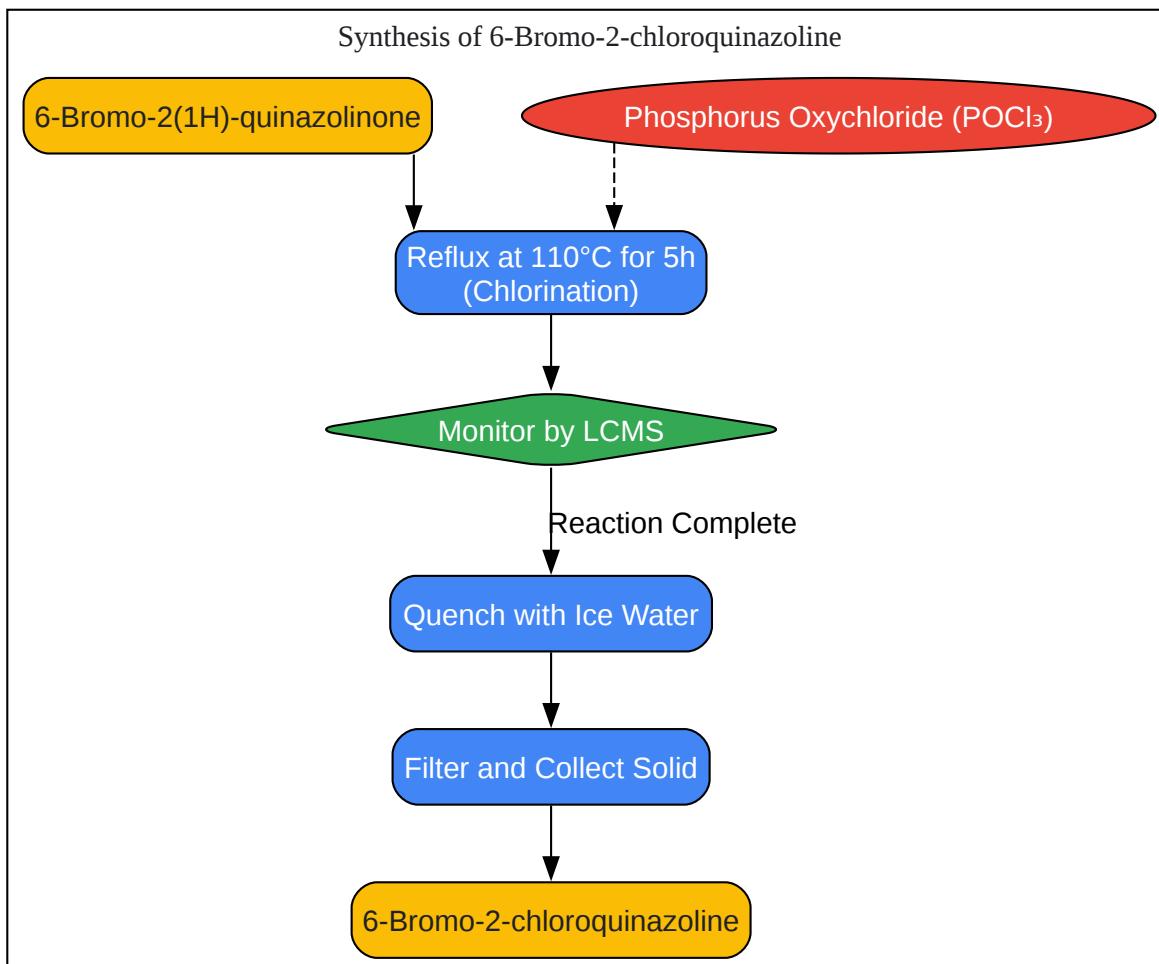
Step 1: Reaction Setup

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Bromo-2(1H)-quinazolinone (e.g., 6.0 g, 26.7 mmol) in an excess of phosphorus oxychloride (POCl_3) (e.g., 80 mL).[\[8\]](#)
 - Causality: Phosphorus oxychloride serves as both the chlorinating agent and the solvent. The large excess ensures the reaction goes to completion. The lactam oxygen of the quinazolinone attacks the phosphorus atom, initiating a cascade that ultimately replaces the $\text{C}=\text{O}$ group with a $\text{C}-\text{Cl}$ bond.

Step 2: Thermal Chlorination

- Heat the reaction mixture to reflux (approximately 110°C) for 5 hours.[\[8\]](#)
- Monitor the reaction progress using a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LCMS), to confirm the complete consumption of the starting material.[\[8\]](#)
 - Causality: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a practical rate. LCMS is a critical tool for real-time monitoring, preventing over- or under-reaction and ensuring optimal yield.

Step 3: Work-up and Isolation


- After the reaction is complete, allow the mixture to cool slightly and then carefully remove the excess POCl_3 under reduced pressure (vacuum distillation).[\[8\]](#)
- Slowly and cautiously add the concentrated residue dropwise to a beaker containing a large volume of ice water (e.g., 500 mL) with vigorous stirring.[\[8\]](#)
 - Causality: This step quenches the reaction and hydrolyzes any remaining reactive phosphorus species. The addition to ice water must be slow and controlled due to the

highly exothermic nature of the reaction between POCl_3 and water. The product is insoluble in water and will precipitate out.

Step 4: Product Collection and Purification

- Collect the precipitated yellow solid product by vacuum filtration.[8]
- Wash the solid with cold water to remove any residual acids or salts.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) if necessary to achieve higher purity. A typical yield is around 54%. [8]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-2-chloroquinazoline | C8H4BrCIN2 | CID 17913559 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbino.com]
- 5. 6-Bromo-2-chloroquinazoline | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Bromo-2-chloroquinazoline, CasNo.882672-05-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. 882672-05-1 CAS MSDS (6-Bromo-2-chloroquinazoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 6-Bromo-2-chloroquinazoline | 882672-05-1 [chemicalbook.com]
- To cite this document: BenchChem. [6-Bromo-2-chloroquinazoline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1289443#6-bromo-2-chloroquinazoline-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1289443#6-bromo-2-chloroquinazoline-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com